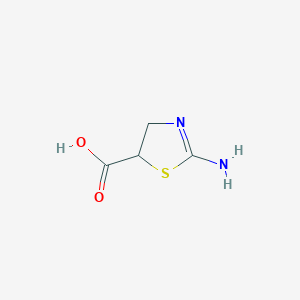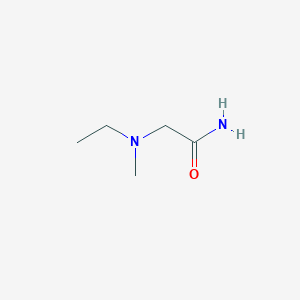
2-(Methyl-ethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl-ethylamino)acetamide, also known as MEAA, is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its potential therapeutic properties. MEAA is a synthetic compound that can be synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-(Methyl-ethylamino)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin. 2-(Methyl-ethylamino)acetamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Effets Biochimiques Et Physiologiques
2-(Methyl-ethylamino)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the severity and frequency of seizures. 2-(Methyl-ethylamino)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Methyl-ethylamino)acetamide in lab experiments is its potential therapeutic properties. 2-(Methyl-ethylamino)acetamide has been shown to have a variety of effects that make it a promising candidate for the treatment of various neurological disorders. However, one limitation of using 2-(Methyl-ethylamino)acetamide in lab experiments is its potential toxicity. 2-(Methyl-ethylamino)acetamide has been shown to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(Methyl-ethylamino)acetamide. One direction is to further investigate its potential use in treating neurological disorders, including Alzheimer's disease. Another direction is to study the potential side effects and toxicity of 2-(Methyl-ethylamino)acetamide in more detail. Additionally, further research is needed to fully understand the mechanism of action of 2-(Methyl-ethylamino)acetamide and how it interacts with various neurotransmitters and enzymes in the brain.
Conclusion
In conclusion, 2-(Methyl-ethylamino)acetamide is a synthetic compound that has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders. 2-(Methyl-ethylamino)acetamide can be synthesized using various methods, and its mechanism of action is not fully understood. 2-(Methyl-ethylamino)acetamide has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of 2-(Methyl-ethylamino)acetamide, including further investigation of its potential therapeutic properties and toxicity.
Méthodes De Synthèse
2-(Methyl-ethylamino)acetamide can be synthesized using various methods, including the reaction of N-methylethylamine with chloroacetyl chloride, followed by the addition of sodium hydroxide. Another method involves the reaction of N-methylethylamine with chloroacetic acid, followed by the addition of thionyl chloride. Both methods result in the formation of 2-(Methyl-ethylamino)acetamide as a white crystalline powder.
Applications De Recherche Scientifique
2-(Methyl-ethylamino)acetamide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Propriétés
Numéro CAS |
116833-20-6 |
|---|---|
Nom du produit |
2-(Methyl-ethylamino)acetamide |
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-[ethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O/c1-3-7(2)4-5(6)8/h3-4H2,1-2H3,(H2,6,8) |
Clé InChI |
SKVBXXZAQNRXQL-UHFFFAOYSA-N |
SMILES |
CCN(C)CC(=O)N |
SMILES canonique |
CCN(C)CC(=O)N |
Synonymes |
2-(ETHYLMETHYLAMINO)ACETAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



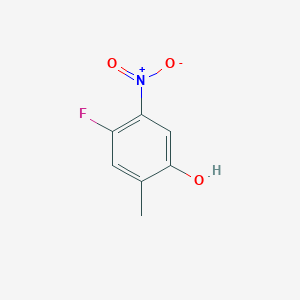
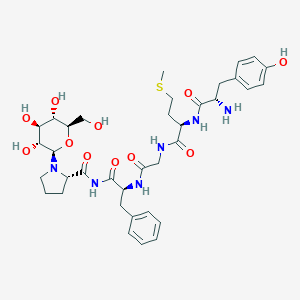
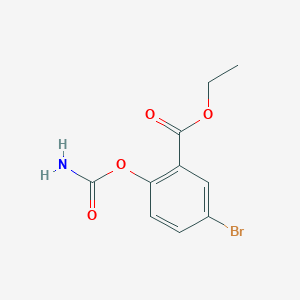
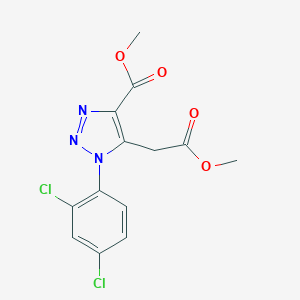
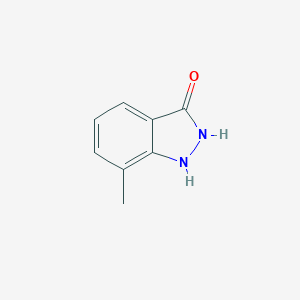
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
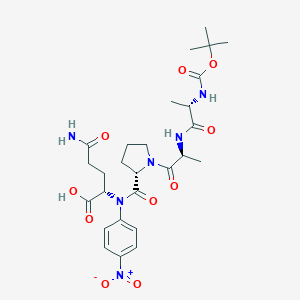
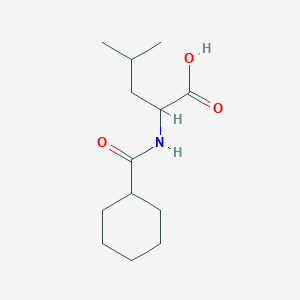
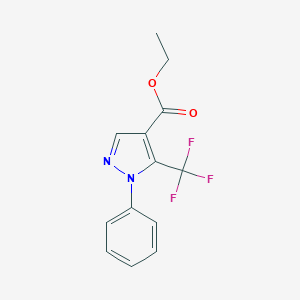
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
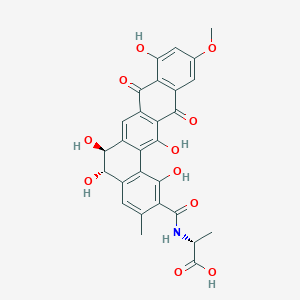
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
